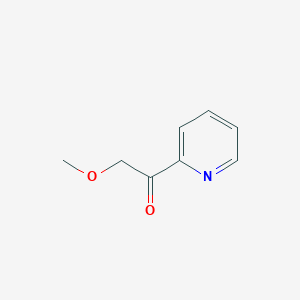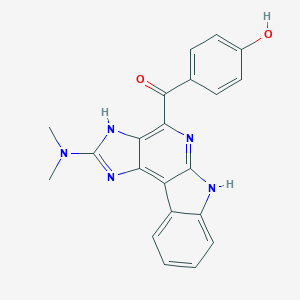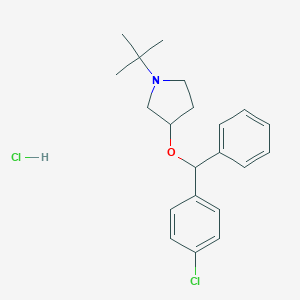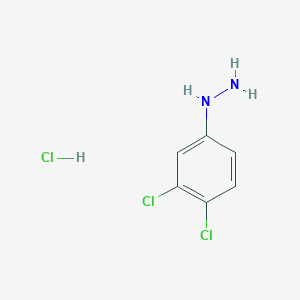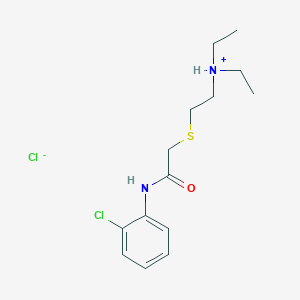
1-(2,3-Dichlorophenyl)propan-2-one
Overview
Description
1-(2,3-Dichlorophenyl)propan-2-one belongs to a class of organic compounds known for their diverse chemical properties and reactions. The chlorophenyl group attached to the propanone moiety significantly impacts its reactivity and physical characteristics. This compound is synthesized through various organic reactions, including the Claisen-Schmidt condensation, highlighting its importance in organic chemistry and material science.
Synthesis Analysis
The synthesis of related chlorophenyl propanone compounds involves base-catalyzed Claisen-Schmidt condensation reactions between substituted benzaldehydes and acetophenones. For example, Salian et al. (2018) synthesized compounds through the Claisen-Schmidt reaction, demonstrating the method's effectiveness for chlorophenyl derivatives (Salian et al., 2018).
Molecular Structure Analysis
Molecular structure and vibrational analyses are conducted using techniques such as FT-IR, NBO, and X-ray diffraction. For instance, Mary et al. (2015) used HF and DFT methods to analyze the molecular structure, indicating that computational methods agree well with experimental data for chlorophenyl compounds (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,3-Dichlorophenyl)propan-2-one are characterized by their ability to undergo further functionalization. The presence of the dichlorophenyl group allows for reactions such as nucleophilic substitutions and additions, which are pivotal in synthesizing more complex molecules.
Physical Properties Analysis
Physical properties, including melting point, boiling point, and solubility, are influenced by the dichlorophenyl group's electronic effects and steric hindrance. These properties are crucial for determining the compound's applications and behavior in various solvents and conditions.
Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for further transformations, highlight the versatility of 1-(2,3-Dichlorophenyl)propan-2-one. Its interactions, particularly those involving the carbonyl and chlorophenyl functionalities, define its utility in organic synthesis.
Scientific Research Applications
- Summary of Application: The compound “(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one”, which is similar to “1-(2,3-Dichlorophenyl)propan-2-one”, has been synthesized and studied for its antimicrobial properties .
- Methods of Application: The compound was synthesized and characterized using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS, and single-crystal X-ray diffraction . The antimicrobial activity was tested against selected pathogens .
- Results or Outcomes: The synthesized compound showed moderate antimicrobial activity against the selected pathogens . The properties of the compound were both theoretically and experimentally studied, and the results showed good agreement .
- It is available for purchase from various chemical suppliers, such as MilliporeSigma and Rieke Metals , suggesting that it may be used in various chemical reactions or syntheses.
- The compound is a powder at room temperature .
- Its molecular weight is 203.07 .
- Its InChI code is 1S/C9H8Cl2O/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 .
- It is available for purchase from various chemical suppliers, such as MilliporeSigma and Rieke Metals , suggesting that it may be used in various chemical reactions or syntheses.
- The compound is a powder at room temperature .
- Its molecular weight is 203.07 .
- Its InChI code is 1S/C9H8Cl2O/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 .
Future Directions
properties
IUPAC Name |
1-(2,3-dichlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDICTTCDZLICHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370487 | |
| Record name | 1-(2,3-Dichlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)propan-2-one | |
CAS RN |
102052-39-1 | |
| Record name | 1-(2,3-Dichlorophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102052-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
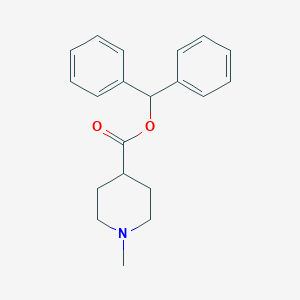
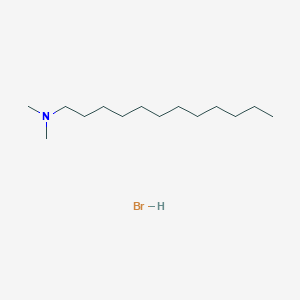
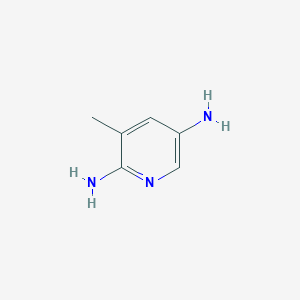
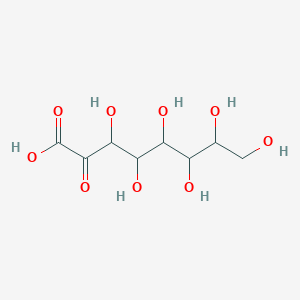
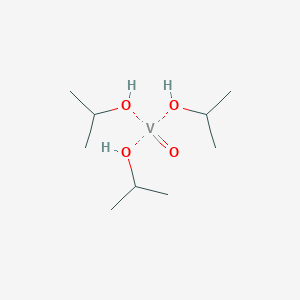
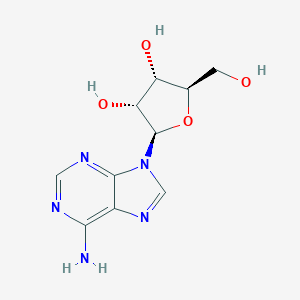
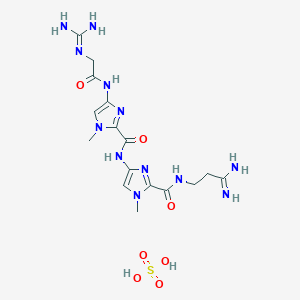
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
